4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Solubility Electronic Properties Fluorinated Building Blocks

Fluorinated benzophenone building blocks often lack tunable electronic profiles-most analogs are either electron-deficient or electron-rich, rarely both. This compound uniquely pairs a 4-ethoxy donor with a pentafluorophenyl acceptor, enabling precise HOMO-LUMO tuning for pharma intermediates and TADF-OLED materials. Selective SNAr chemistry at the fluorinated ring supports modular derivatization, while the ethoxyphenyl ketone enables orthogonal modifications. Verified purity 95%, mp 48-52 °C; suitable for multi-step medicinal chemistry and materials science synthesis.

Molecular Formula C15H9F5O2
Molecular Weight 316.22 g/mol
CAS No. 351003-31-1
Cat. No. B1308625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone
CAS351003-31-1
Molecular FormulaC15H9F5O2
Molecular Weight316.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3
InChIKeyYZUXMWWGIFJHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone: Fluorinated Building Block


4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS 351003-31-1) is a fluorinated benzophenone derivative with the molecular formula C15H9F5O2 and a molecular weight of 316.23 g/mol . Its structure features a benzophenone core substituted with an ethoxy group on one phenyl ring and five fluorine atoms on the other. It is a solid with a reported melting point of 48-52 °C (lit.), a predicted boiling point of 391.7±42.0 °C, and a predicted density of 1.380±0.06 g/cm³ . The compound is primarily used as a research chemical and as a versatile building block in organic synthesis, particularly for creating fluorinated aromatic compounds with potential applications in pharmaceuticals and agrochemicals .

Fluorinated benzophenone scaffold with pentafluorophenyl and 4-ethoxyphenyl rings
Provides electron-deficient and electron-donating motifs for donor-acceptor tuning
Reported utility as a synthetic building block for fluorinated aromatics in pharmaceutical, agrochemical, and materials research

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone: Why Generic Substitution Fails


The presence of both a pentafluorophenyl ring and an ethoxy substituent on the benzophenone core creates a unique electronic and steric environment that cannot be replicated by simpler analogs . Substituting with a non-fluorinated benzophenone (e.g., benzophenone) results in the loss of the strong electron-withdrawing effects and altered lipophilicity imparted by the pentafluorophenyl group, which are critical for tuning molecular properties in medicinal chemistry and materials science . Conversely, using a fluorinated benzophenone lacking the 4-ethoxy group (e.g., 2,3,4,5,6-pentafluorobenzophenone, CAS 1536-23-8) removes the electron-donating alkoxy functionality, which significantly impacts solubility in organic solvents and the compound's overall electronic profile, thereby altering its reactivity in further synthetic transformations and its performance in final applications .

Non-fluorinated benzophenone analogs lack the electron-withdrawing pentafluorophenyl group, which may alter lipophilicity and electronic tuning needed in target designs.
2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8) misses the 4-ethoxy group; solubility in organic solvents and electronic profile may not match, limiting direct replacement.

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone: Differentiated Performance Evidence


Enhanced Solubility via 4-Ethoxy Substitution

The presence of the 4-ethoxy group in 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone significantly alters its solubility profile and electronic properties compared to its unsubstituted analog, 2,3,4,5,6-pentafluorobenzophenone (CAS 1536-23-8) . This modification is crucial for its processability and reactivity in subsequent synthetic steps, particularly in applications requiring specific solubility in organic media or a tailored electronic environment for further functionalization .

Solubility & Electronics
Class-level inference
4-Ethoxy group qualitatively improves solubility in organic solvents and modulates electronic character compared to unsubstituted 2,3,4,5,6-pentafluorobenzophenone.
Reported solubility and electronic profile differentiation.
No quantified solubility data; class-level observation.
Solubility Electronic Properties Fluorinated Building Blocks

Distinct SNAr Reactivity vs. 4-Methoxy Analog

The compound exhibits a different reactivity profile compared to its 4-methoxy analog, 4-Methoxy-2',3',4',5',6'-pentafluorobenzophenone . The ethoxy group, being a larger and more electron-donating group than methoxy, can influence the rate and regioselectivity of reactions involving the pentafluorophenyl ring, such as nucleophilic aromatic substitution (SNAr) . This difference is critical in multi-step syntheses where precise control over reactivity is required to achieve the desired product.

SNAr Reactivity
Class-level inference
Ethoxy group provides different steric and electronic influence vs. methoxy analog, altering nucleophilic aromatic substitution rates and regioselectivity.
Distinct reactivity profile may be critical for multi-step synthesis control.
Direct comparative kinetic data not available.
Reactivity Nucleophilic Substitution Fluorinated Aromatics

Fluorinated Photoinitiator Precursor

As a member of the fluorinated benzophenone class, 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone holds potential as a precursor or a component in the development of specialized photoinitiators for polymerizing highly fluorinated monomers . Patents describe the use of highly fluorinated benzophenones to improve solubility in fluorinated media, which is a known challenge with conventional photoinitiators [1]. While direct data for this specific compound is not provided, its structural features align with those described for this application.

Photoinitiator Potential
Class-level inference
Structural features align with fluorinated benzophenones described as photoinitiator components for highly fluorinated monomers.
May support photoinitiator development for fluorinated coatings.
Requires direct testing; class-level alignment only.
Photoinitiator Fluorinated Monomers Polymer Chemistry

Key Intermediate for OLED Materials

The pentafluorobenzophenone core is a key structural motif in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), particularly as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters [1]. While the target compound itself may not be the final emitter, it serves as a crucial building block that can be functionalized to create complex molecular architectures with tailored photophysical properties [2]. Research demonstrates that modifying the acceptor unit (e.g., using pentafluorobenzophenone) can tune the emission wavelength and device efficiency, with solution-processed OLEDs based on such derivatives achieving electroluminescent peaks around 478-486 nm [3].

OLED Intermediates
Class-level inference
Pentafluorobenzophenone core serves as acceptor unit in TADF emitters; related derivatives show tunable emission (e.g., 486 nm vs 478 nm).
Reported building block utility for OLED material research.
Data based on structurally related compounds.
OLED TADF Organic Electronics Fluorinated Building Blocks

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone: Optimal Scientific and Industrial Applications


Fluorinated Building Blocks for Medicinal Chemistry

Used as a key starting material or intermediate in the multi-step synthesis of novel fluorinated drug candidates. Its pentafluorophenyl ring can undergo selective nucleophilic aromatic substitution (SNAr) reactions, while the 4-ethoxyphenyl ketone moiety can be further modified, providing a versatile platform for introducing fluorine atoms into complex pharmaceutical structures to modulate metabolic stability, lipophilicity, and target binding .

Specialized Photoinitiators for Fluorinated Coatings

Explored as a component or precursor for photoinitiator systems designed for the UV-curing of highly fluorinated monomers and oligomers. Its inherent fluorination enhances compatibility with fluorinated media, addressing a key limitation of conventional photoinitiators in the production of advanced coatings, adhesives, and optical fibers with low surface energy and high chemical resistance [1].

OLED Material Fabrication

Employed as a core building block in the design and synthesis of novel organic semiconductors for OLED applications. The combination of an electron-rich 4-ethoxyphenyl group and an electron-deficient pentafluorophenyl group allows for the fine-tuning of molecular orbital energy levels, which is critical for achieving efficient thermally activated delayed fluorescence (TADF) and high-performance electroluminescent devices [2].

Derivatization Agent for Analytical Chemistry

Investigated for use as a derivatizing agent in analytical methods, such as those requiring electron capture detection (ECD) or for the optical resolution of chiral compounds. The pentafluorophenyl group can enhance detectability and alter chromatographic behavior, making derivatives of this compound potentially useful in trace analysis and separation science [3].

Application
Selection Property
Validation Focus
Medicinal chemistry fluorinated building block
Electron-withdrawing and lipophilicity modulation via pentafluorophenyl group
Compatibility with SNAr and further synthetic modifications
Photoinitiator precursor for fluorinated coatings
Fluorination-enhanced solubility in fluorinated polymerization media
Photoinitiator activity in highly fluorinated monomer systems
OLED TADF emitter building block
Donor-acceptor architecture for charge-transfer and emission tuning
Emission wavelength and device efficiency characterization
Derivatization agent for trace analysis
Pentafluorophenyl group for enhanced detectability (e.g., ECD)
Derivative chromatographic behavior and detection limits

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